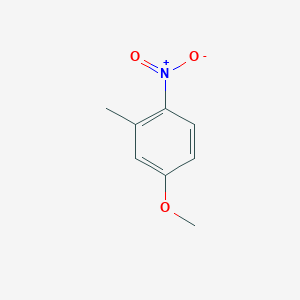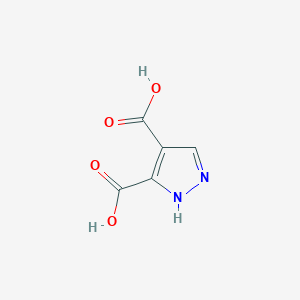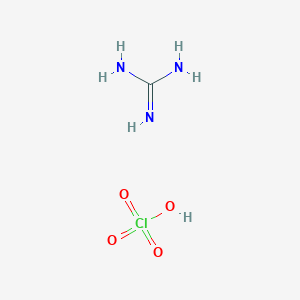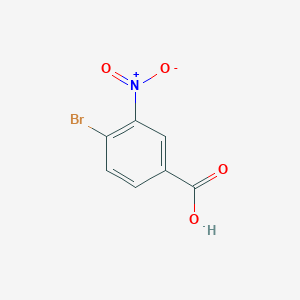
Acide 4-bromo-3-nitrobenzoïque
Vue d'ensemble
Description
4-Bromo-3-nitrobenzoic acid is an organic compound with the molecular formula C₇H₄BrNO₄ It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and a nitro group at the third position
Applications De Recherche Scientifique
4-Bromo-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
When handling 4-Bromo-3-nitrobenzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
It’s known that nitro compounds are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the nitro group in 4-Bromo-3-nitrobenzoic acid could interact with various biological targets, particularly those involved in redox reactions.
Mode of Action
For instance, the nitro group can participate in redox reactions, while the bromine atom can be involved in electrophilic aromatic substitution reactions .
Biochemical Pathways
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that 4-Bromo-3-nitrobenzoic acid could potentially interfere with biochemical pathways involving these reactions.
Pharmacokinetics
The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially affect the compound’s bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-3-nitrobenzoic acid. For instance, heat, flames, and sparks should be avoided as they could lead to hazardous combustion products such as carbon monoxide, nitrogen oxides, and hydrogen bromide .
Analyse Biochimique
Biochemical Properties
Benzoic acid derivatives are known to participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
Nitro compounds, such as 4-Bromo-3-nitrobenzoic acid, can cause skin and eye irritation .
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
Nitro compounds are known to have considerable energies and rapid rates of reactions .
Metabolic Pathways
Benzoic acid derivatives are known to participate in various metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 4-bromobenzoic acid. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Another method involves the bromination of 3-nitrobenzoic acid. This process uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions are carefully controlled to achieve the selective bromination at the fourth position .
Industrial Production Methods
Industrial production of 4-Bromo-3-nitrobenzoic acid typically follows the same synthetic routes as described above but on a larger scale. The processes are optimized for efficiency, yield, and safety. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing the risk of hazardous reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium methoxide, potassium thiolate, primary amines.
Esterification: Methanol, ethanol, sulfuric acid as a catalyst.
Major Products Formed
Reduction: 4-Bromo-3-aminobenzoic acid.
Substitution: 4-Amino-3-nitrobenzoic acid, 4-Methoxy-3-nitrobenzoic acid.
Esterification: Methyl 4-bromo-3-nitrobenzoate, Ethyl 4-bromo-3-nitrobenzoate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-nitrobenzoic acid
- 3-Nitro-4-bromobenzoic acid
- 4-Bromo-3,5-dinitrobenzoic acid
Uniqueness
4-Bromo-3-nitrobenzoic acid is unique due to the specific positioning of the bromine and nitro groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to other similar compounds. For instance, the presence of both electron-withdrawing groups (bromine and nitro) at specific positions can significantly affect the compound’s acidity, solubility, and overall chemical behavior .
Propriétés
IUPAC Name |
4-bromo-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCTZJVBWNFYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283355 | |
| Record name | 4-Bromo-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6319-40-0 | |
| Record name | 6319-40-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-nitrobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Bromo-3-nitrobenzoic acid interact with D-amino acid oxidase, and what are the downstream effects of this interaction?
A: Research indicates that 4-Bromo-3-nitrobenzoic acid binds to D-amino acid oxidase (DAO) in two distinct locations []. One binding site is shared with the enzyme's natural substrates, D-serine and flavin adenine dinucleotide (FAD) []. The second binding site is unexpectedly located within a cleft formed between the subunits of a DAO dimer []. This binding interaction inhibits DAO's enzymatic activity, preventing it from breaking down D-serine. Since D-serine is a co-agonist of NMDA receptors implicated in schizophrenia, inhibiting its degradation by DAO makes 4-Bromo-3-nitrobenzoic acid a potential therapeutic target for this neurological disorder.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)



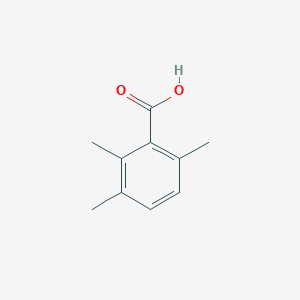

![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)



